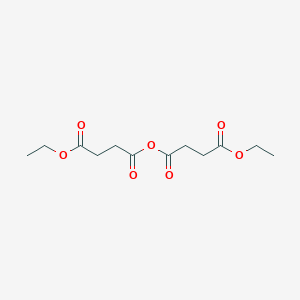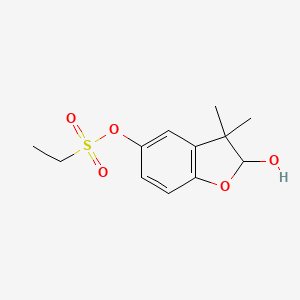
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes both tert-butyl and ethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine typically involves a multi-step synthetic process. One common method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to yield N-tert-butyl-4-aminobenzamide . The reaction conditions often include the use of mixed solvents like toluene and water, and the process involves a series of temperature-controlled steps to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydrogen peroxide and other peroxides.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can participate in free radical chain reactions, particularly in oxidation processes . These reactions involve initiation, propagation, and termination steps, with the formation of various radical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-14(12(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5,13H2,1-4H3 |
Clé InChI |
ZCYKPJUQCJNWMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)



![(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13894377.png)


![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
